Peptide histidine isoleucine

説明

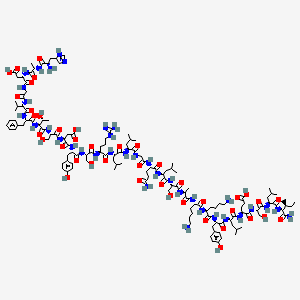

Peptide histidine isoleucine is a biologically active peptide that belongs to the secretin superfamily. It is co-synthesized with vasoactive intestinal peptide from a common precursor and shares structural similarities with other peptides in this family. This compound is known for its role in various physiological processes, including the regulation of water and electrolyte transport in the intestines, and modulation of cardiovascular functions .

準備方法

Synthetic Routes and Reaction Conditions: Peptide histidine isoleucine can be synthesized using solid-phase peptide synthesis, a method that allows for the sequential addition of amino acids to a growing peptide chain. The process typically involves the following steps:

Attachment of the first amino acid: to a solid resin.

Deprotection: of the amino acid’s amine group.

Coupling: of the next amino acid using a coupling reagent such as dicyclohexylcarbodiimide.

Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.

Cleavage: of the peptide from the resin and purification using high-performance liquid chromatography.

Industrial Production Methods: In an industrial setting, this compound can be produced using recombinant DNA technology. This involves inserting the gene encoding the peptide into a suitable expression system, such as Escherichia coli or yeast, which then produces the peptide in large quantities. The peptide is subsequently purified using chromatographic techniques .

化学反応の分析

Histidine-Specific C–H Alkylation via Visible-Light-Promoted Reaction

PHI's histidine residue undergoes chemoselective C–H alkylation under visible-light-promoted conditions. This reaction exploits the electrophilic nature of the imidazole ring via a Minisci-type radical pathway. Key features include:

-

Reagents : C₄-alkyl-1,4-dihydropyridines (DHPs) serve as alkylation agents.

-

Conditions : Visible light (450 nm), catalytic [Ru(bpy)₃]²⁺, and aqueous acetonitrile.

-

Mechanism : A radical-mediated process selectively targets the C2 position of histidine’s imidazole ring, preserving the unsubstituted nitrogen atoms (Figure 1) .

Scope :

-

Broad applicability to peptides and proteins without interference from lysine or cysteine residues.

-

Demonstrated in modifying complex peptides (e.g., oxytocin, somatostatin) and small proteins .

| Reaction Parameter | Value/Description |

|---|---|

| Catalytic System | [Ru(bpy)₃]²⁺ (2 mol%) |

| Solvent | Acetonitrile/Water (9:1) |

| Wavelength | 450 nm (blue LED) |

| Yield Range | 60–95% |

Calcium Ion Binding via Carboxyl and Imidazole Coordination

PHI’s histidine, Asp, and Glu residues facilitate calcium binding through ionic and coordination interactions. A study on a soybean peptide analog (CBP-H) revealed:

-

Binding Sites : Carboxyl groups (Asp, Glu) and histidine’s imidazole nitrogen coordinate Ca²⁺.

-

Thermodynamics : Exothermic (ΔH = -4.24 kJ/mol), spontaneous (ΔG = -20.35 kJ/mol), and entropy-driven (ΔS = 54.02 J/mol·K) .

Structural Impact :

-

Calcium binding induces conformational changes in the peptide backbone, increasing structural disorder .

| Thermodynamic Parameter | Value |

|---|---|

| Enthalpy Change (ΔH) | -4.24 kJ/mol |

| Gibbs Free Energy Change (ΔG) | -20.35 kJ/mol |

| Entropy Change (ΔS) | 54.02 J/mol·K |

Functional Implications of Reactivity

科学的研究の応用

Introduction to Peptide Histidine Isoleucine (PHI)

This compound (PHI) is a 27-amino-acid peptide that shares significant structural similarities with vasoactive intestinal peptide (VIP) and secretin. It is primarily found in the mammalian gastrointestinal tract and plays critical roles in various physiological processes, including the regulation of water and electrolyte transport, glucose metabolism, and neuroendocrine functions. This article explores the scientific research applications of PHI, focusing on its physiological effects, potential therapeutic uses, and recent findings from case studies.

Water and Electrolyte Transport

Research has demonstrated that PHI significantly influences water and electrolyte absorption in the intestines. A study involving intravenous infusion of PHI in human subjects revealed that it inhibited the net absorption of water, sodium, potassium, and bicarbonate while inducing chloride secretion. These effects were reversible post-infusion, suggesting a regulatory role for PHI in intestinal fluid balance .

Glucose-Stimulated Insulin Secretion

PHI has also been implicated in glucose metabolism. It promotes glucose-stimulated insulin secretion (GSIS), which is crucial for maintaining normal blood glucose levels. A peptidomics analysis highlighted that PHI undergoes proteolytic processing in the intestine, resulting in fragments that may have altered biological activity. This processing could be a mechanism for regulating PHI's physiological effects in vivo .

Neuroendocrine Functions

In the neuroendocrine system, PHI is known to stimulate prolactin secretion from the pituitary gland and enhance melatonin synthesis in the pineal gland. Furthermore, it has been shown to affect vascular functions by increasing blood flow in certain arteries . The overlapping actions of PHI and VIP suggest that they may share common receptors, with PHI acting as a weaker agonist compared to VIP .

Potential Drug Targets

The unique properties of PHI make it a candidate for therapeutic applications. Its ability to modulate insulin secretion positions it as a potential target for diabetes treatment. Moreover, understanding its interactions with specific receptors could lead to the development of novel peptide-based drugs aimed at various metabolic disorders .

Case Studies

- Diabetes Management : A study explored the application of PHI in managing diabetes by enhancing insulin secretion during glucose stimulation. The findings indicated that manipulating PHI levels could provide a new avenue for therapeutic intervention in diabetic patients .

- Gastrointestinal Disorders : Another investigation focused on patients with gastrointestinal disorders where altered PHI levels were correlated with symptoms such as diarrhea and electrolyte imbalances. This suggests that PHI could serve as a biomarker for diagnosing certain gastrointestinal conditions .

- Neuroendocrine Tumors : Research utilizing mass spectrometry-based peptidomics revealed that PHI levels could differ significantly between healthy individuals and those with pancreatic neuroendocrine tumors. This differentiation highlights its potential as a diagnostic marker .

Summary Table of Applications

作用機序

Peptide histidine isoleucine exerts its effects by binding to specific receptors on target cells, leading to the activation of intracellular signaling pathways. One of the primary pathways involves the activation of adenylate cyclase, which increases the levels of cyclic adenosine monophosphate. This, in turn, activates protein kinase A, leading to various physiological responses such as vasodilation and increased intestinal fluid secretion .

類似化合物との比較

Peptide histidine isoleucine is similar to other peptides in the secretin superfamily, such as:

Peptide histidine valine: Shares high structural similarity and overlapping biological functions.

Vasoactive intestinal peptide: Co-synthesized from the same precursor and involved in similar physiological processes.

Pituitary adenylate cyclase-activating polypeptide: Shares structural and functional similarities but has distinct receptor interactions.

Uniqueness: this compound is unique in its specific receptor interactions and its role in regulating both cardiovascular and gastrointestinal functions. Its ability to modulate multiple physiological processes makes it a valuable peptide for research and therapeutic applications .

生物活性

Peptide histidine isoleucine (PHI) is a biologically active peptide that plays significant roles across various physiological systems, particularly in the gastrointestinal and central nervous systems. This article outlines the biological activities of PHI, supported by research findings, case studies, and data tables.

Overview of this compound

PHI is a 27-amino acid peptide derived from the glucagon family, specifically the pituitary adenylate cyclase-activating polypeptide (PACAP) family. It shares structural similarities with vasoactive intestinal peptide (VIP) and has been localized primarily in the intramural neurons of the gastrointestinal tract and the central nervous system (CNS) .

Biological Functions

1. Gastrointestinal Regulation

PHI significantly influences water and electrolyte transport in the intestines. Studies have shown that infusion of PHI into the jejunum results in:

- Inhibition of net absorption : PHI reduces the absorption of water, sodium, potassium, and bicarbonate while inducing chloride secretion .

- Physiological effects : Infusion at a rate of 44.5 pmol/kg/min resulted in peak plasma concentrations between 2000-3000 pmol/L, leading to flushing, tachycardia, and reduced diastolic blood pressure .

2. Neuroendocrine Activity

PHI is involved in neuroendocrine signaling:

- Regulation of prolactin : PHI stimulates prolactin secretion from the pituitary gland .

- Food consumption behavior : In the CNS, PHI regulates appetite and food intake, indicating its role in energy homeostasis .

3. Vascular Effects

PHI has been shown to affect vascular dynamics:

- Increased blood flow : It enhances vertebral artery blood flow, contributing to its role in vascular regulation .

Molecular Mechanisms

PHI exerts its effects primarily through G protein-coupled receptors (GPCRs). The peptide binds to VIP-preferring receptors, which mediate various biological responses including smooth muscle relaxation and secretion stimulation .

Comparative Activity with Related Peptides

| Peptide | Common Functions | Receptor Interaction | Potency |

|---|---|---|---|

| PHI | Prolactin secretion, gastrointestinal motility | VIP-preferring receptors | Lower than VIP |

| VIP | Vasodilation, electrolyte transport | VIP-preferring receptors | Higher potency than PHI |

| PACAP | Neuroprotection, vasodilation | PACAP receptors | Higher potency than both PHI and VIP |

Case Studies

- Gastrointestinal Study : A clinical study examined the effects of intravenous PHI on 20 healthy volunteers. Results indicated a significant decrease in fluid absorption rates post-infusion, supporting its role in gastrointestinal regulation .

- Neuroprotective Potential : Research on neurodegenerative diseases suggests that PHI may have neuroprotective properties similar to PACAP and VIP. Its levels are altered in conditions like Alzheimer's disease, indicating potential diagnostic value .

特性

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C136H216N36O41/c1-18-72(14)109(111(141)189)171-128(206)92(51-70(10)11)161-132(210)100(63-175)166-121(199)87(41-43-105(183)184)155-122(200)89(48-67(4)5)160-125(203)93(53-77-32-36-80(178)37-33-77)162-118(196)84(30-23-25-45-138)153-117(195)83(29-22-24-44-137)152-112(190)74(16)150-130(208)98(61-173)167-124(202)91(50-69(8)9)159-120(198)86(40-42-102(140)180)151-103(181)59-146-115(193)88(47-66(2)3)157-123(201)90(49-68(6)7)158-119(197)85(31-26-46-145-136(142)143)154-131(209)99(62-174)168-126(204)94(54-78-34-38-81(179)39-35-78)163-127(205)97(57-107(187)188)164-133(211)101(64-176)169-135(213)110(75(17)177)172-129(207)95(52-76-27-20-19-21-28-76)165-134(212)108(71(12)13)170-104(182)60-147-116(194)96(56-106(185)186)156-113(191)73(15)149-114(192)82(139)55-79-58-144-65-148-79/h19-21,27-28,32-39,58,65-75,82-101,108-110,173-179H,18,22-26,29-31,40-57,59-64,137-139H2,1-17H3,(H2,140,180)(H2,141,189)(H,144,148)(H,146,193)(H,147,194)(H,149,192)(H,150,208)(H,151,181)(H,152,190)(H,153,195)(H,154,209)(H,155,200)(H,156,191)(H,157,201)(H,158,197)(H,159,198)(H,160,203)(H,161,210)(H,162,196)(H,163,205)(H,164,211)(H,165,212)(H,166,199)(H,167,202)(H,168,204)(H,169,213)(H,170,182)(H,171,206)(H,172,207)(H,183,184)(H,185,186)(H,187,188)(H4,142,143,145)/t72-,73-,74-,75+,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,108-,109-,110-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGAKZYXFPNRMLP-RMYDINGBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC4=CN=CN4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC4=CN=CN4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C136H216N36O41 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3011.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96849-38-6 | |

| Record name | Peptide histidine isoleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096849386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。